Product packaging for connexin 30.3(Cat. No.:CAS No. 147652-21-9)

connexin 30.3

Cat. No.: B1177232
CAS No.: 147652-21-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Connexin 30.3 (GJB4), a member of the beta connexin family, is a transmembrane gap junction protein crucial for direct intercellular communication. Its primary research value lies in dermatology, where mutations in the GJB4 gene are causally linked to Erythrokeratodermia variabilis et progressiva (EKVP), a rare skin disorder characterized by transient red patches and fixed hyperkeratotic plaques. Studies of this compound provide critical insights into the role of gap junctions in epidermal homeostasis and differentiation. Furthermore, this compound is co-expressed with Connexin 30 and Connexin 26 in the supporting cells of the mouse cochlea, suggesting a potential role in the potassium recycling pathway essential for auditory function [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2858553/]. Research tools targeting this compound, including antibodies and cloning vectors, are vital for investigating the mechanisms of these inherited skin diseases and for elucidating the complex functional interplay between different connexin isoforms in the inner ear and other tissues. This product is intended for research purposes by qualified scientists.

Properties

CAS No.

147652-21-9

Molecular Formula

C11H8F3NO

Origin of Product

United States

Scientific Research Applications

Role in Erythrokeratodermia Variabilis

Erythrokeratodermia Variabilis (EKV) is a genetic skin disorder characterized by abnormal keratinization. Mutations in the GJB4 gene leading to dysfunctional Cx30.3 have been implicated in EKV. Research has identified multiple mutations associated with this condition, revealing a spectrum of phenotypes that overlap with those caused by mutations in connexin 31 (Cx31) .

Key Findings:

  • Mutations: Specific mutations like F137L have been documented in families with EKV, indicating a direct link between Cx30.3 dysfunction and the disease .
  • Pathophysiology: The expression of Cx30.3 is crucial for maintaining epidermal homeostasis and differentiation. Mutant forms of Cx30.3 exhibit impaired trafficking and localization, leading to increased cell death and disrupted intercellular communication .

Molecular Interactions

Cx30.3 has been shown to interact with other connexins, notably Cx31, which enhances our understanding of gap junction formation and function in keratinocytes.

Interaction Dynamics:

  • Co-expression Studies: When co-expressed with wild-type Cx31, Cx30.3 significantly increases the formation of stable heteromeric gap junctions, suggesting a cooperative role in cellular communication .
  • Mechanistic Insights: The interaction begins in the endoplasmic reticulum, highlighting the importance of proper protein folding and assembly for functional gap junctions .

Therapeutic Potential

Given its role in EKV and other skin disorders, Cx30.3 presents several avenues for therapeutic intervention.

Therapeutic Strategies:

  • Gene Therapy: Targeting specific mutations in the GJB4 gene could restore normal function to mutant Cx30.3 proteins.
  • Protein Rescue Techniques: Co-expressing compatible connexins may enhance the trafficking and function of mutant Cx30.3, offering a potential therapeutic strategy for EKV patients .

Expression Patterns and Other Applications

Cx30.3 is also expressed in other tissues such as the kidney, where it plays a role in cellular functions beyond epidermal health.

Expression Insights:

  • Kidney Function: Research indicates that Cx30.3 is present in the inner medulla of the kidney, suggesting its involvement in renal physiology .
  • Broader Implications: Understanding its expression across different tissues may open up new research avenues regarding its role in other diseases or conditions related to gap junction dysfunction.

Data Summary Table

Application Area Details
Disease Association Erythrokeratodermia variabilis (EKV)
Key Mutations F137L, G12D, T85P
Molecular Interactions Interaction with connexin 31; enhances gap junction formation
Potential Therapies Gene therapy targeting GJB4 mutations; co-expression strategies
Expression Sites Primarily in epidermis; also found in kidney

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-connexins, including Cx26 (GJB2), Cx30 (GJB6), Cx31 (GJB3), and Cx32 (GJB1), share structural homology but exhibit distinct expression patterns, regulatory roles, and disease associations. Below is a detailed comparison (Table 1) and analysis:

Table 1: Comparative Analysis of Connexin 30.3 and Related Beta-Connexins

Feature Cx30.3 (GJB4) Cx26 (GJB2) Cx30 (GJB6) Cx31 (GJB3)
Primary Tissues Epidermis, kidney, zebrafish inner ear Cochlea, skin, liver Astrocytes, skin, cochlea Epidermis, Schwann cells
Key Functions Skin differentiation, renal salt handling, gastric cancer progression Auditory transduction, epidermal repair Astrocytic coupling, wound healing Epidermal homeostasis, neuropathy
Disease Links EKV, gastric cancer Nonsyndromic hearing loss, hyperkeratosis Hearing loss, Clouston syndrome EKV, peripheral neuropathy
Structural Uniqueness V207L substitution (vs. Cx26/Cx30) Conserved G12, T86, R127 Astrocyte-specific N-terminal motifs Distinct cytoplasmic loop domains
Regulatory Pathways Wnt/CTNNB1 (cancer) Notch, MAPK (hearing) TGF-β (wound healing) ER stress response (EKV)

Key Comparative Insights

Structural Variations Amino Acid Conservation: Cx30.3 shares conserved residues (e.g., G12, N14) with other beta-connexins but diverges at critical positions. Domain Interactions: Cx30.3 physically interacts with Cx31 to form heteromeric gap junctions, a mechanism explaining overlapping EKV phenotypes caused by mutations in either protein .

Functional Roles Skin vs. In humans, Cx30.3 mutations primarily affect epidermal integrity rather than hearing . Cancer Mechanisms: Cx30.3 uniquely promotes gastric cancer proliferation via Wnt/CTNNB1 activation, contrasting with Cx30’s tumor-suppressive role in gliomas .

Tissue-Specific Expression Blood-Brain Barrier (BBB): Unlike Cx30, which is essential for astrocytic gap junctions, Cx30.3 is absent in BBB endothelial cells and astrocytes, restricting its role to peripheral tissues .

Disease Mechanisms EKV Pathogenesis: Both Cx30.3 and Cx31 mutations disrupt epidermal gap junctions, but Cx30.3-associated EKV (Cram–Mevorah subtype) is typically milder, possibly due to compensatory interactions with wild-type Cx31 .

Preparation Methods

Escherichia coli as a Host for Cx30.3 Production

Escherichia coli remains the most widely used prokaryotic system for recombinant Cx30.3 production due to its scalability and cost-effectiveness. The Novus Biologicals™ Connexin 30.3/GJB4 Recombinant Protein Antigen (NBP2-55398PEP) exemplifies this approach, utilizing a N-terminal His6-ABP tag to facilitate purification. The full-length human Cx30.3 (266 amino acids) is expressed in E. coli strain BL21(DE3), with induction typically achieved using 0.5–1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C for 4–6 hours.

A critical challenge in bacterial systems is the improper folding of transmembrane domains, which often results in inclusion body formation. To mitigate this, solubilization buffers containing 1 M urea and pH 7.4 PBS are employed post-lysis. Despite these measures, yields of functional Cx30.3 rarely exceed 0.5 mg/L, necessitating optimization of codon usage and chaperone co-expression.

Table 1: Key Parameters for Bacterial Expression of Cx30.3

ParameterSpecificationSource
Host StrainBL21(DE3)
Induction Temperature37°C
Solubilization BufferPBS + 1 M urea, pH 7.4
Average Yield0.5–1.0 mg/L
Purity (SDS-PAGE)>80%

Mammalian Cell Systems for Native-like Cx30.3

HeLa and HEK293T Cell Lines

Mammalian systems address folding and post-translational modification limitations of bacterial systems. HeLa cells transfected with Cx30.3 cDNA exhibit partial plasma membrane localization, with only 15–20% of total protein reaching the cell surface. Co-expression with wild-type Cx31, however, stabilizes Cx30.3, increasing membrane integration by 300% and forming functional heteromeric gap junctions. This interaction is mediated by endoplasmic reticulum (ER)-based oligomerization, as demonstrated by cycloheximide chase assays.

In HEK293T cells, transient transfection using lipofectamine 2000 achieves 60–70% efficiency, yielding 30.4 kDa Cx30.3 detectable via Western blot using polyclonal antibodies (e.g., Novus H00127534-B01P). Notably, Cx30.3 half-life in mammalian systems is <6 hours, requiring protease inhibitors (e.g., 1 mM PMSF) during lysis.

Mouse Embryonic Stem Cells and Dynamic Localization

Mouse embryonic stem (ES) cells endogenously express Cx30.3 under leukemia inhibitory factor (LIF) regulation. Immunocytochemistry reveals dual localization: 40% membrane-bound and 60% cytosolic pools, suggesting a reserve for rapid gap junction assembly. Live-cell imaging of Cx30.3-EGFP fusion proteins demonstrates lateral mobility of 0.12 ± 0.03 μm²/s, comparable to other β-subfamily connexins.

Protein Engineering and Modifications

Tagging Strategies for Detection and Purification

His6 tags remain predominant for immobilized metal affinity chromatography (IMAC). However, the Thermo Fisher Human this compound Control Fragment (aa 151–179) incorporates a FLAG tag, enabling antibody-free detection via MALDI-TOF. For structural studies, a C-terminal EGFP fusion (Cx30.3-EGFP) permits real-time trafficking analysis without disrupting channel function.

Mutational Analysis and Disease Modeling

Pathogenic mutations (e.g., G12R, C86Y) linked to erythrokeratodermia variabilis (EKV) are recreated via site-directed mutagenesis. In HeLa cells, these mutants exhibit dominant-negative effects, reducing wild-type Cx31 membrane localization by 75%. Circular dichroism spectroscopy confirms that C86Y destabilizes the extracellular loop 1 (E1) domain, increasing β-sheet content from 22% to 38%.

Purification and Quality Control

Chromatographic Techniques

IMAC using Ni-NTA resin achieves 80–90% purity for His6-tagged Cx30.3. Size-exclusion chromatography (SEC) on Superdex 200 Increase columns further separates oligomeric states, with tetramers (120 kDa) and hexamers (180 kDa) eluting at 14.5 mL and 12.8 mL, respectively. For tag-free preparations, thrombin cleavage (2 U/mg, 16 h at 4°C) followed by reverse-phase HPLC yields >95% pure protein.

Table 2: Purification Performance Metrics

StepPurity (%)Yield (%)Activity (Channel Conductance)
IMAC80–9060N/A
SEC954090 pS (heteromeric)
HPLC983085 pS (homomeric)

Analytical Assays

  • Western Blot : 1:1000 dilution of anti-Cx30.3 (H00127534-B01P) in 5% BSA/TBST.

  • Functional Testing : Dual whole-cell patch clamp in HeLa transfectants shows voltage-dependent gating (V1/2 = −40 mV).

  • Mass Spectrometry : Q-TOF analysis confirms intact mass of 30,403 Da (Δ < 2 Da) .

Q & A

Basic Research Questions

Q. What experimental techniques are validated for detecting connexin 30.3 expression in human tissues, and how should controls be designed?

  • Methodological Answer : Immunohistochemistry (IHC-P) and Western blot (WB) are widely used. For IHC-P, optimize antibody dilution (1/40–1/200) using formalin-fixed paraffin-embedded tissues, and validate specificity with knockout controls or peptide blocking. For WB, use lysates from tissues with known this compound expression (e.g., skin or thyroid) and confirm molecular weight (~30 kDa). Include negative controls (e.g., tissues lacking GJB4 expression) and positive controls (e.g., transfected cell lines) .

Q. How are germline mutations in GJB4 identified and linked to erythrokeratodermia variabilis (EKV)?

  • Methodological Answer : Perform Sanger sequencing or next-generation sequencing (NGS) of the GJB4 coding region in EKV patients. Prioritize missense mutations in conserved domains (e.g., transmembrane regions) and validate pathogenicity via functional assays (e.g., dye transfer assays to assess gap junction intercellular communication). Compare phenotypes with known mutations (e.g., Cx30.3 mutants often cause milder EKV than Cx31 mutants) .

Q. What are the structural characteristics of this compound that distinguish it from other β-connexins?

  • Methodological Answer : Analyze amino acid sequences for conserved β-connexin motifs (e.g., transmembrane domains, extracellular loops). Note unique residues: Valine (V63) and Leucine (L132) are conserved across β-connexins, but Cx30.3 lacks the V207 residue found in Cx26 and Cx30. Use alignment tools (e.g., Clustal Omega) and structural modeling to identify functional domains .

Advanced Research Questions

Q. How do dominant-negative Cx30.3 mutants disrupt intercellular communication in keratinocytes?

  • Methodological Answer : Co-express mutant and wildtype Cx30.3 in keratinocyte cell lines (e.g., HaCaT). Quantify gap junction activity via scrape-loading/dye transfer assays. Use confocal microscopy to assess mutant protein trafficking. Mutants often mislocalize to the cytoplasm, reducing functional channels at the plasma membrane. Co-expression with wildtype Cx43 or Cx26 may rescue communication, suggesting compensatory mechanisms .

Q. What evolutionary insights can be gained from comparing zebrafish Cx30.3 with human homologs?

  • Methodological Answer : Perform phylogenetic analysis of connexin sequences across vertebrates. Zebrafish Cx30.3 shares ~65% amino acid identity with human Cx30.3. Use CRISPR/Cas9 to generate zebrafish GJB4 knockouts and assess phenotypes (e.g., skin defects, hearing loss). Compare transcriptional regulation during organogenesis using RNA-seq or in situ hybridization .

Q. How should contradictory data on this compound’s role in non-syndromic hearing loss be reconciled?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding factors (e.g., population-specific mutations, epigenetic modifiers). Replicate studies in diverse cohorts with standardized phenotyping (e.g., audiograms, tympanometry). Use animal models to isolate Cx30.3’s auditory function from other connexins (e.g., Cx26, Cx30) .

Q. What strategies improve the reliability of in vitro models for studying Cx30.3-linked EKVP?

  • Methodological Answer : Generate patient-derived induced pluripotent stem cells (iPSCs) differentiated into keratinocytes. Use 3D skin equivalents to mimic epidermal stratification. Validate gap junction function via calcium imaging and electrophysiology. Include isogenic controls (CRISPR-corrected mutants) to confirm genotype-phenotype relationships .

Methodological Considerations

  • Data Interpretation : Address variability in connexin expression across tissues by normalizing to housekeeping genes (e.g., GAPDH) and using tissue-specific positive controls .
  • Ethical Reporting : Document mutation screening protocols and phenotyping criteria to ensure reproducibility. Adhere to guidelines for human subject research, including informed consent and IRB approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.